Cas no 1597580-87-4 (1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one)

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one is a cyclobutyl-containing ketone derivative featuring a primary amine functional group. This compound is of interest in synthetic organic chemistry due to its rigid cyclobutane ring and sterically hindered carbonyl group, which can influence reactivity and selectivity in various transformations. The presence of both amine and ketone functionalities makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features may also contribute to enhanced stability and controlled reactivity in multi-step syntheses. The compound is typically handled under inert conditions to preserve its amine group and prevent unwanted side reactions.
1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one structure
1597580-87-4 structure
Product Name:1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one
CAS No:1597580-87-4
MF:C9H17NO
MW:155.237382650375
CID:5700276
PubChem ID:116598505
Update Time:2025-11-06

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-795477
    • 1597580-87-4
    • 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one
    • 1-Propanone, 1-(1-aminocyclobutyl)-2,2-dimethyl-
    • Inchi: 1S/C9H17NO/c1-8(2,3)7(11)9(10)5-4-6-9/h4-6,10H2,1-3H3
    • InChI Key: XITUDMVASLJTSL-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)C1(CCC1)N

Computed Properties

  • Exact Mass: 155.131014166g/mol
  • Monoisotopic Mass: 155.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 0.983±0.06 g/cm3(Predicted)
  • Boiling Point: 218.2±23.0 °C(Predicted)
  • pka: 8.56±0.20(Predicted)

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1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one Related Literature

Additional information on 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one

Introduction to 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one (CAS No. 1597580-87-4)

1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one, identified by the chemical abstracts service number CAS No. 1597580-87-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclobutyl moiety linked to an amino group and a tert-butyl carbonyl group, has garnered attention due to its unique structural framework and potential biological activities. The presence of both nitrogen and oxygen-containing functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure consists of a cycloalkyl backbone with an amine substituent at the 1-position and a gem-dimethyl substitution at the 2-position of the propanone moiety. This specific arrangement imparts distinct steric and electronic properties, which are crucial for its interaction with biological targets. The amine group serves as a potential hydrogen bond acceptor or donor, depending on the local environment, while the dimethylpropan-1-one part contributes to hydrophobic interactions. Such features are often exploited in drug design to enhance binding affinity and selectivity.

In recent years, there has been growing interest in heterocyclic compounds that incorporate cycloalkyl rings for their potential therapeutic applications. The cyclobutyl ring in this compound provides a rigid structure that can mimic natural products or bioactive scaffolds found in known pharmacophores. Studies have shown that cycloalkylamines exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties. The incorporation of bulky groups like the tert-butyl moiety can further modulate the pharmacokinetic profile of such compounds, potentially improving their solubility and metabolic stability.

Current research in medicinal chemistry increasingly focuses on designing molecules with optimized physicochemical properties to enhance oral bioavailability and reduce off-target effects. The 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one structure presents an interesting case for such optimization efforts. The amine functionality can be further derivatized into amides, esters, or ureas, which are common pharmacophores in drug discovery. Additionally, the presence of two chiral centers (if applicable) allows for the exploration of stereoisomers, which can significantly influence biological activity and selectivity.

The synthesis of this compound involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps may include cycloaddition reactions to form the cyclobutyl ring, followed by functional group interconversions to introduce the amine and carbonyl groups. Advances in catalytic processes have enabled more efficient routes to complex molecules like this one, reducing reaction times and improving yields. Such improvements are critical for large-scale production and commercialization of pharmaceutical intermediates.

Beyond its structural significance, 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one has been investigated in various preclinical models for its potential biological effects. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes or receptors implicated in human diseases. For instance, modifications at the amino group could lead to compounds with kinase inhibition properties, which are relevant in oncology research. Similarly, alterations around the carbonyl moiety might yield molecules with anti-inflammatory potential by modulating cytokine production pathways.

The development of high-throughput screening (HTS) technologies has accelerated the identification of lead compounds for drug discovery pipelines. Compounds like 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one serve as valuable starting points for HTS campaigns due to their well-defined structures and predictable physicochemical properties. By leveraging computational modeling and virtual screening techniques, researchers can predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments.

In conclusion,1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one (CAS No. 1597580-87-4) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features offer opportunities for designing novel therapeutic agents with tailored biological activities. As research continues to uncover new applications for heterocyclic compounds,this molecule will likely remain at the forefront of pharmaceutical development efforts aimed at addressing unmet medical needs.

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